ETHYL 2-[3-CYCLOPROPYL-6-(4-ETHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
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Overview
Description
ETHYL 2-[3-CYCLOPROPYL-6-(4-ETHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE is a complex organic compound with a molecular formula of C22H22F3N3O2 It is characterized by the presence of a cyclopropyl group, an ethylphenyl group, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-CYCLOPROPYL-6-(4-ETHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, ethylphenyl, and trifluoromethyl groups. Common reagents used in these reactions include cyclopropylamine, ethylbenzene, and trifluoromethyl iodide. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-CYCLOPROPYL-6-(4-ETHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
ETHYL 2-[3-CYCLOPROPYL-6-(4-ETHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer effects.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-CYCLOPROPYL-6-(4-ETHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ETHYL 2-[3-CYCLOPROPYL-6-(4-ETHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE include other pyrazolo[3,4-b]pyridine derivatives with different substituents. Examples include:
- ETHYL 2-[3-CYCLOPROPYL-6-(4-METHYLPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
- ETHYL 2-[3-CYCLOPROPYL-6-(4-CHLOROPHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c1-3-13-5-7-14(8-6-13)17-11-16(22(23,24)25)19-20(15-9-10-15)27-28(21(19)26-17)12-18(29)30-4-2/h5-8,11,15H,3-4,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWADPKCPJPCSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3CC(=O)OCC)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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